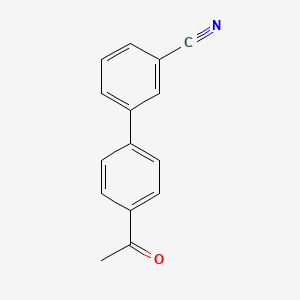

3-(4-Acetylphenyl)benzonitrile

Description

3-(4-Acetylphenyl)benzonitrile is a benzonitrile derivative featuring a nitrile group (-C≡N) at the 1-position of a benzene ring and a 4-acetylphenyl group (-C₆H₄-COCH₃) at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Its applications span drug discovery, where substituent flexibility allows for tailored interactions with biological targets.

Properties

IUPAC Name |

3-(4-acetylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWQSYBXUHJWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400583 | |

| Record name | 3-(4-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253678-90-9 | |

| Record name | 3-(4-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetylphenyl)benzonitrile typically involves the reaction of 4-acetylphenylboronic acid with benzonitrile under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 3-(4-Acetylphenyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as ionic liquids as solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Acetylphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Oxidation: 3-(4-Carboxyphenyl)benzonitrile.

Reduction: 3-(4-Aminophenyl)benzonitrile.

Substitution: 3-(4-Nitrophenyl)benzonitrile, 3-(4-Halophenyl)benzonitrile.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3-(4-Acetylphenyl)benzonitrile is primarily utilized as a building block for synthesizing more complex organic compounds. It can undergo various chemical reactions, including:

- Oxidation: The acetyl group can be oxidized to form carboxylic acids.

- Reduction: The nitrile group can be reduced to an amine.

- Electrophilic Substitution: The aromatic rings can participate in reactions such as nitration or halogenation.

Common Reagents and Conditions:

| Reaction Type | Reagents and Conditions | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate in acidic/basic conditions | 3-(4-Carboxyphenyl)benzonitrile |

| Reduction | Lithium aluminum hydride in anhydrous ether | 3-(4-Aminophenyl)benzonitrile |

| Substitution | Nitrating mixture (HNO₃ + H₂SO₄) | 3-(4-Nitrophenyl)benzonitrile |

Biological Applications

Fluorescent Probe for Biological Imaging

Recent studies have investigated the use of 3-(4-Acetylphenyl)benzonitrile as a fluorescent probe. Its ability to emit fluorescence makes it suitable for biological imaging applications, allowing researchers to visualize cellular processes in real-time.

Pharmacological Properties

The compound has been explored for its potential anti-inflammatory and anticancer activities. Research indicates that it may interact with specific molecular targets in biological systems, modulating enzyme or receptor activity. For instance, studies have shown that derivatives of this compound exhibit promising inhibitory effects against cancer cell lines, suggesting its potential as a therapeutic agent .

Industrial Applications

Synthesis of Advanced Materials

In the industrial sector, 3-(4-Acetylphenyl)benzonitrile is used in the production of advanced materials, including dyes and pigments. Its chemical properties facilitate the development of materials with specific characteristics required for various applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of 3-(4-Acetylphenyl)benzonitrile derivatives against several cancer cell lines. The results indicated that certain modifications to the compound enhanced its cytotoxicity, leading to significant inhibition of cell proliferation in vitro. The mechanism involved apoptosis induction through caspase activation pathways .

Case Study 2: Biological Imaging

In another study, researchers successfully employed 3-(4-Acetylphenyl)benzonitrile as a fluorescent probe for imaging cancer cells. The compound's fluorescence was utilized to track cellular uptake and localization within tumor tissues, demonstrating its potential utility in diagnostic applications .

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The nitrile group can also participate in interactions with nucleophiles, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key benzonitrile derivatives and their properties:

Key Observations:

- Electronic Effects : The acetyl group in 3-(4-acetylphenyl)benzonitrile is electron-withdrawing, enhancing electrophilicity at the nitrile group compared to electron-donating substituents (e.g., methoxy in ). This property facilitates nucleophilic additions or metal-catalyzed couplings .

- Solubility: Polar substituents like acetyl improve solubility in polar solvents (e.g., DMSO or ethanol), whereas halogenated derivatives (e.g., 4-[(3-chlorophenyl)carbonyl]benzonitrile) exhibit lower solubility due to hydrophobic Cl groups .

- Volatility: 3-(1-hydroxy-1-methylethyl)benzonitrile () is volatile and used in flavors, unlike the non-volatile, pharmaceutically oriented derivatives .

Biological Activity

Introduction

3-(4-Acetylphenyl)benzonitrile, a compound featuring both a benzonitrile and an acetylphenyl moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-(4-Acetylphenyl)benzonitrile is C₁₅H₁₁NO, characterized by:

- Benzonitrile moiety : Contributes to the compound's aromatic stability.

- Acetyl group : Enhances reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 225.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Nitrile, Acetyl |

Antioxidant Activity

Research indicates that compounds related to 3-(4-Acetylphenyl)benzonitrile exhibit antioxidant properties . These activities are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-Inflammatory Effects

Studies have shown that derivatives of acetophenone, including those similar to 3-(4-Acetylphenyl)benzonitrile, possess anti-inflammatory properties . For instance, compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines in cell culture models .

Cytotoxicity and Cancer Research

The cytotoxic effects of 3-(4-Acetylphenyl)benzonitrile have been evaluated against various cancer cell lines. A notable study reported that certain derivatives inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the phenyl ring can enhance or diminish cytotoxic effects .

The proposed mechanisms for the biological activities of 3-(4-Acetylphenyl)benzonitrile include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is primarily attributed to the ability of the compound to scavenge ROS, thereby protecting cells from oxidative damage.

Study on Anti-Cancer Activity

In a recent study, researchers synthesized various analogues of 3-(4-Acetylphenyl)benzonitrile and assessed their cytotoxicity against human glioblastoma cells. The results indicated that certain analogues exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity. The study utilized flow cytometry to analyze apoptosis rates and found that these compounds induced significant apoptotic cell death compared to controls .

Q & A

Q. Basic

- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, acetyl C=O ~1680 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve structural isomers and confirm substitution patterns (e.g., aromatic proton splitting, acetyl group integration) .

- UV-Vis : Determines π→π* and n→π* transitions, useful for studying electronic transitions in materials science applications .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

How do researchers analyze reactive sites using Fukui functions?

Advanced

Fukui indices (nucleophilic and electrophilic ) derived from DFT calculations identify regions prone to electrophilic or nucleophilic attacks. For 3-(4-Acetylphenyl)benzonitrile, the acetyl group’s carbonyl oxygen and nitrile carbon typically show high electrophilicity, making them reactive toward nucleophiles. Localized Orbital Locator (LOL) and Electron Localization Function (ELF) maps further visualize electron density distribution, aiding in reaction mechanism predictions .

What safety protocols are recommended for handling 3-(4-Acetylphenyl)benzonitrile?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .

- Ventilation : Work in a fume hood to avoid inhalation.

- Waste Disposal : Collect waste in sealed containers labeled for hazardous organic nitriles. Neutralize with alkaline solutions (e.g., NaOH) before disposal .

What strategies optimize the synthesis of isoxazoline derivatives from 3-(4-Acetylphenyl)benzonitrile?

Advanced

Reaction conditions for cycloaddition (e.g., with hydroxylamine hydrochloride) are optimized by:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Temperature Control : Heating under reflux (80–100°C) ensures complete conversion, monitored via TLC (ethyl acetate/hexane, 3:7 v/v) .

How can researchers resolve discrepancies in isomer ratios during synthesis?

Advanced

Trans/cis isomer ratios (e.g., from Wittig reactions) depend on steric and electronic factors. To address inconsistencies:

- Reaction Parameter Adjustment : Increase reaction temperature to favor thermodynamically stable trans isomers.

- Catalyst Modification : Use bulky phosphine ligands to sterically hinder cis formation .

- Chromatographic Separation : Employ flash chromatography or HPLC for isomer purification.

What methodologies assess the drug-likeness of 3-(4-Acetylphenyl)benzonitrile derivatives?

Q. Advanced

- Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors.

- ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity.

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) to prioritize derivatives for in vitro testing .

How is 3-(4-Acetylphenyl)benzonitrile applied in materials science?

Advanced

Its derivatives are explored in OLEDs as thermally activated delayed fluorescence (TADF) emitters. The nitrile group enhances electron transport, while the acetylphenyl moiety allows tuning of emission wavelengths. Patent data highlight carbazole-phenoxazine derivatives of benzonitrile as efficient blue-emitting materials .

What analytical challenges arise in quantifying trace impurities in 3-(4-Acetylphenyl)benzonitrile?

Q. Advanced

- Chromatographic Resolution : Use UPLC with C18 columns and MS detection to separate isomers or byproducts.

- Limit of Detection (LOD) : Optimize LC-MS conditions (e.g., ion source temperature, collision energy) for sub-ppm sensitivity.

- Standardization : Employ certified reference materials (CRMs) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.